![molecular formula C24H31NO3 B12150655 Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 379247-27-5](/img/structure/B12150655.png)
Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative with a complex heterocyclic scaffold. Its structure includes a 1,4,5,6,7,8-hexahydroquinoline core substituted at position 4 with a 4-isopropylphenyl group, a 5-oxo moiety, and an ethyl ester at position 2. The 2,7,7-trimethyl groups contribute to steric and electronic effects, influencing conformational stability and intermolecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinoline-based compounds.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce different quinoline-based alcohols .
Scientific Research Applications
3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Polyhydroquinoline derivatives share a common core but differ in substituents at positions 3 (ester groups) and 4 (aryl/heteroaryl groups). These variations critically influence physicochemical properties, biological activity, and crystallographic behavior. Below is a detailed comparison:
Key Observations :
- Synthesis: Most analogs are synthesized via Hantzsch reactions, with catalysts ranging from cobalt salts to organocatalysts like L-glutamine . Solvent-free or aqueous conditions enhance green chemistry metrics .
- Substituent Effects: Electron-withdrawing groups (e.g., 2-chlorophenyl ) may enhance pharmacological activity, while hydrophilic groups (e.g., 3-hydroxyphenyl ) improve solubility.
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data for Selected Analogs
Key Observations :
- The phenyl-substituted derivative adopts a boat conformation in the pyridine ring, stabilized by intramolecular hydrogen bonds (N–H···O) .
- The 4-methylphenyl analog crystallizes in an orthorhombic system, with the fused six-membered ring adopting a half-chair conformation .
Table 3: Pharmacological Profiles of Analogs
Key Observations :
- The 2-chlorophenyl derivative demonstrates broad-spectrum antimicrobial activity at low dosages, suggesting high potency .
Biological Activity
Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant biological activity. This article explores its biological properties, focusing on its anticancer and antimicrobial activities based on various studies.
Chemical Characteristics
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 397.51 g/mol |
Molecular Formula | C24H31NO4 |
LogP | 4.5976 |
Polar Surface Area | 51.564 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of hexahydroquinoline derivatives, including this compound. Research indicates that derivatives of hexahydroquinoline exhibit cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
A study utilized the xCELLigence RTCA system to assess the anticancer effects of synthesized compounds on MCF-7 breast cancer cells. The results showed:
- RG115MNP (a magnetic nanoparticle form of RG115) exhibited significant cytotoxicity at concentrations of 1 mg/ml and 5 mg/ml.
- RG127 and its nanoparticle form also demonstrated anticancer effects at similar concentrations.
The findings suggest that the incorporation of nanoparticles enhances the anticancer activity of hexahydroquinoline derivatives. Notably, RG115MNP showed a pronounced effect compared to its non-nanoparticle counterpart .
Antimicrobial Activity
Despite the promising anticancer properties, studies on the antimicrobial activity of this compound have yielded less favorable results. In tests against various strains of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans, none of the tested compounds reached a Z-score indicative of antimicrobial efficacy (threshold Z-score ≥ 2.0). This suggests that while these compounds may have dual-action potential in theory, their practical antimicrobial effectiveness remains unsubstantiated .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Efficacy | Concentration Tested |
---|---|---|
Anticancer | Significant (MCF-7 cells) | 1 mg/ml and 5 mg/ml |
Antimicrobial | None detected | Up to 32 mg/ml |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
Methodological Answer: The synthesis typically follows a modified Hantzsch dihydropyridine approach, adapted for hexahydroquinoline derivatives. A common method involves:
Condensation : Reacting 4-isopropylbenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux to form an enamine intermediate .
Cyclization : Adding 5,5-dimethylcyclohexane-1,3-dione (dimedone) to the reaction mixture, catalyzed by p-toluenesulfonic acid (p-TSA), to facilitate cyclization into the hexahydroquinoline core .
Esterification : Final esterification under acidic conditions to stabilize the carboxylate group.
Key Variables :
- Solvent choice (ethanol vs. methanol) affects reaction yield (70–85%).
- Catalysts like L-glutamine or Co(II) salts can enhance stereoselectivity .
Q. How is the structural integrity of this compound validated?
Methodological Answer: Structural confirmation employs:
Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the hexahydroquinoline core (e.g., methyl groups at δ 1.2–1.4 ppm, carbonyl at δ 170–175 ppm) .
- FTIR : Confirm ester C=O stretch (~1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and torsion angles, critical for confirming the chair conformation of the cyclohexenone ring .
Q. What biological activities are associated with this compound?
Methodological Answer: Hexahydroquinoline derivatives exhibit:
Antimicrobial Activity : MIC values of 12.5–25 µg/mL against S. aureus and E. coli via membrane disruption assays .
Enzyme Modulation : Inhibition of cyclooxygenase-2 (COX-2) (IC₅₀: 8–15 µM) via competitive binding assays .
Anti-inflammatory Effects : Reduction in TNF-α levels by 40–60% in murine macrophage models .
Note : Activity varies with substituents; the 4-isopropylphenyl group may enhance lipophilicity and target binding .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer: Optimization strategies include:
Continuous Flow Reactors : Improve heat/mass transfer, achieving 90% yield vs. 75% in batch reactors .
Catalyst Screening : Heterogeneous catalysts (e.g., zeolite-immobilized p-TSA) reduce side products .
Solvent-Free Conditions : Eliminate ethanol, increasing reaction concentration and reducing purification steps .
Contradictions :
- Flow reactors require precise temperature control (±2°C) to avoid decomposition .
Q. How is stereochemical purity assessed, and what challenges arise?
Methodological Answer:
Chiral HPLC : Resolves enantiomers using a Chiralpak IC column (hexane:isopropanol = 90:10) .
Circular Dichroism (CD) : Detects optical activity at 220–250 nm for the hexahydroquinoline core .
Challenges :
Q. How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?
Methodological Answer:
Assay Standardization :
- Use identical cell lines (e.g., RAW 264.7 macrophages for COX-2).
- Normalize data to positive controls (e.g., celecoxib for COX-2) .
Solubility Adjustments : Employ DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Dose-Response Validation : Repeat assays with 8–12 concentration points to refine IC₅₀ calculations .
Q. What mechanistic insights exist for its enzyme inhibitory activity?
Methodological Answer:
Molecular Docking : The 4-isopropylphenyl group occupies COX-2’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .
Kinetic Studies : Lineweaver-Burk plots indicate non-competitive inhibition for NADPH oxidase .
Mutagenesis : Mutation of COX-2 Val523 to Ala reduces binding affinity by 70%, confirming key interactions .
Properties
CAS No. |
379247-27-5 |
---|---|
Molecular Formula |
C24H31NO3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 2,7,7-trimethyl-5-oxo-4-(4-propan-2-ylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H31NO3/c1-7-28-23(27)20-15(4)25-18-12-24(5,6)13-19(26)22(18)21(20)17-10-8-16(9-11-17)14(2)3/h8-11,14,21,25H,7,12-13H2,1-6H3 |
InChI Key |
DTJZUQNFZWKBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(C)C)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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